molecular formula C8H15N3 B1416544 [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1158049-15-0

[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine

Cat. No. B1416544
M. Wt: 153.22 g/mol
InChI Key: QXAWBMLPFWBBNE-UHFFFAOYSA-N
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Description

“[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine” is a chemical compound with the molecular formula C8H15N3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1-position with a methyl group and at the 3-position with an isopropyl group .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : One study reports the ambient-temperature synthesis of a similar compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, via a condensation reaction, showcasing the methodological advancements in synthesizing such compounds (Becerra et al., 2021).

  • Structural Analysis : The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized and characterized using various spectroscopic techniques, providing insights into the structural aspects of similar pyrazolyl methanamine derivatives (Shimoga et al., 2018).

Biological and Chemical Applications

  • Potential in Medicinal Chemistry : A related compound, 3-aryl-1-phenyl-1H-pyrazole derivatives, showed promise as multitarget directed ligands for treating Alzheimer's disease, indicating the potential medicinal applications of pyrazolyl methanamine derivatives (Kumar et al., 2013).

  • Photocytotoxic Properties : Iron(III) complexes including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated significant photocytotoxicity in red light, suggesting applications in photodynamic therapy (Basu et al., 2014).

  • Material Science : The synthesis of pyrazoles like 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and their crystallization techniques have implications in material science, particularly in industries like pharmaceuticals and agrochemicals (Vyas et al., 2012).

  • Anticancer Leads : Research on indole-based small molecules, including 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, has shown potential for developing new anticancer agents, highlighting the therapeutic relevance of such compounds (Panathur et al., 2013).

properties

IUPAC Name

(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)8-7(4-9)5-11(3)10-8/h5-6H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAWBMLPFWBBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine

CAS RN

1158049-15-0
Record name [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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